3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
Description
3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a chromene-derived compound featuring a methanesulfonate ester group at the 7-position of the chromen ring. Chromene derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The methanesulfonate group enhances solubility and stability compared to hydroxyl or carbamate derivatives, making it advantageous for pharmaceutical applications . Key structural motifs include:
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-23-15-7-5-6-8-16(15)25-19-12(2)24-17-11-13(26-27(3,21)22)9-10-14(17)18(19)20/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXVXRUNWAQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through an etherification reaction, where the chromenone core is reacted with 2-ethoxyphenol in the presence of a suitable base such as potassium carbonate.
Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group on the chromenone core with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The methanesulfonate ester group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to inflammation and cell proliferation.
Comparison with Similar Compounds
Substitution at the 7-Position
The 7-position is critical for modulating physicochemical and biological properties. Comparisons include:
*Calculated based on molecular formula.
Substituent Variations on the Chromen Core
- Trifluoromethyl Modification : describes a trifluoromethyl analog, which increases electron-withdrawing effects and metabolic stability compared to the methyl group in the target compound .
Biological Activity
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, has garnered attention for its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is [3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate. The molecular formula is with a molecular weight of approximately 378.40 g/mol. The structure features a chromenone nucleus with an ethoxyphenoxy substituent and a methanesulfonate group.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | [3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
| Molecular Formula | |
| Molecular Weight | 378.40 g/mol |
| InChI Key | HUJXVXRUNWAQKK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. It may act as an inhibitor or modulator of enzymes involved in oxidative stress and inflammatory responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidative Properties : By scavenging free radicals, it can reduce oxidative stress in cells.
- Antitumoral Effects : In vitro studies suggest that it may exhibit cytotoxic effects against cancer cell lines.
Research Findings
Recent studies have highlighted the compound's biological activities:
- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating moderate potency.
-
Enzyme Inhibition Studies :
- It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.
- The compound's interaction with COX and LOX enzymes suggests potential anti-inflammatory applications.
Case Studies
Several studies have evaluated the biological activity of related compounds within the chromenone class:
-
Study on Antioxidant Activity :
- A series of chromenone derivatives were tested for their ability to scavenge free radicals, revealing that modifications to the phenolic structure significantly enhance antioxidant capacity.
-
Inhibition of Cholinesterases :
- Research indicated that certain derivatives demonstrated dual inhibitory effects on AChE and BChE, highlighting their potential in treating Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumoral, Anti-inflammatory | Moderate |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | Antioxidant, Enzyme inhibition | Varies |
| Other Chromenone Derivatives | Variable based on substitutions | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
